An In-depth Technical Guide to the Physicochemical Characteristics of 2-Cyano-3,3-diphenylacrylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Cyano-3,3-diphenylacrylic acid
Introduction
2-Cyano-3,3-diphenylacrylic acid (CDA) is an α,β-unsaturated carboxylic acid of significant interest in the fields of pharmaceutical sciences, materials science, and cosmetics research.[1] Structurally, it features a carboxylic acid group and a cyano group attached to the same carbon of a carbon-carbon double bond, which is, in turn, substituted with two phenyl groups. This unique arrangement of functional groups imparts a range of notable physicochemical properties that are central to its applications.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Cyano-3,3-diphenylacrylic acid, offering insights for researchers, scientists, and drug development professionals. We will delve into its chemical identity, structural features, synthesis, and known physicochemical parameters, supported by experimental protocols and data where available.
Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure. The following table summarizes the key identifiers for 2-Cyano-3,3-diphenylacrylic acid.
| Identifier | Value |
| IUPAC Name | 2-cyano-3,3-diphenylprop-2-enoic acid |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.26 g/mol |
| CAS Number | 10380-41-3 |
| InChI | 1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) |
| InChI Key | VSXIZXFGQGKZQG-UHFFFAOYSA-N |
| SMILES | N#CC(=C(c1ccccc1)c2ccccc2)C(=O)O |
| Physical Appearance | White to off-white solid[1] |
The planarity of the acrylic acid backbone, combined with the two phenyl rings, creates an extended π-conjugated system. This electronic structure is a key determinant of the molecule's spectroscopic properties and its utility in applications such as dye-sensitized solar cells, where it can act as an efficient electron acceptor and anchoring group.[2]
Synthesis of 2-Cyano-3,3-diphenylacrylic acid
The synthesis of 2-Cyano-3,3-diphenylacrylic acid can be approached through two primary methodologies: the hydrolysis of its corresponding esters or via a direct Knoevenagel condensation.
Hydrolysis of 2-Cyano-3,3-diphenylacrylate Esters
A common and well-documented method for obtaining 2-Cyano-3,3-diphenylacrylic acid is through the hydrolysis of its commercially available esters, such as Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate).[3] This method is particularly useful for laboratory-scale synthesis.
Experimental Protocol: Hydrolysis of Octocrylene
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Dissolution: Dissolve Octocrylene in a suitable alcoholic solvent, such as methanol.
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Base Addition: Add an excess of a strong base, for instance, an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the saponification of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
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Isolation and Purification: The precipitated 2-Cyano-3,3-diphenylacrylic acid can be collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Caption: Hydrolysis of Octocrylene to yield 2-Cyano-3,3-diphenylacrylic acid.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental reaction in organic chemistry for the formation of carbon-carbon double bonds.[4] While more commonly employed for the synthesis of the ester derivatives, a similar approach can be adapted for the direct synthesis of the acid. This involves the reaction of benzophenone with cyanoacetic acid in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation
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Reactant Mixture: Combine benzophenone and cyanoacetic acid in a suitable solvent, such as toluene or ethanol.
-
Catalyst Addition: Introduce a basic catalyst. Piperidine or ammonium acetate are commonly used for this purpose.
-
Reaction Conditions: Heat the reaction mixture to reflux, often with the azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Monitoring: Track the reaction's progress using an appropriate analytical technique like TLC or HPLC.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation, followed by filtration and washing. Recrystallization is typically employed for purification.
Caption: Knoevenagel condensation for the synthesis of 2-Cyano-3,3-diphenylacrylic acid.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-Cyano-3,3-diphenylacrylic acid is essential for its effective application in research and development.
Melting Point
| Compound | Melting Point (°C) |
| Ethyl 2-cyano-3,3-diphenylacrylate | 97-99[5] |
| (E)-2-Cyano-N,3-diphenylacrylamide | 200.26[4] |
The higher melting point of the amide derivative can be attributed to the potential for intermolecular hydrogen bonding.
Solubility
As a carboxylic acid, the solubility of 2-Cyano-3,3-diphenylacrylic acid is expected to be pH-dependent. In its protonated form, it is likely to be soluble in polar organic solvents such as alcohols, ethers, and acetone. Upon deprotonation with a base, the resulting carboxylate salt would exhibit increased solubility in aqueous solutions. The parent compound, Octocrylene, is noted to be insoluble in water.[6]
pKa
The acidity of the carboxylic acid proton is a critical parameter, influencing its solubility, reactivity, and biological interactions. An experimental pKa value for 2-Cyano-3,3-diphenylacrylic acid is not available in the reviewed literature. However, based on the structure, the presence of the electron-withdrawing cyano and phenyl groups is expected to increase the acidity of the carboxylic acid proton compared to acrylic acid (pKa ≈ 4.25).
Spectroscopic Properties
Spectroscopic analysis is fundamental for the structural elucidation and characterization of 2-Cyano-3,3-diphenylacrylic acid.
UV-Visible Spectroscopy: The extended π-conjugation in the molecule results in strong absorption in the ultraviolet region. Its ester derivative, Octocrylene, is a known UVB and short-wave UVA absorber, with an absorption maximum around 303 nm.[3] It is anticipated that 2-Cyano-3,3-diphenylacrylic acid will exhibit a similar UV absorption profile.
Infrared (IR) Spectroscopy: The IR spectrum of 2-Cyano-3,3-diphenylacrylic acid is expected to show characteristic absorption bands for the following functional groups:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
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C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹
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C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹
-
C=C stretch (alkene and aromatic): Absorptions in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
For comparison, the amide derivative, (E)-2-Cyano-N,3-diphenylacrylamide, shows a C=O stretch at 1682 cm⁻¹ and a C≡N stretch at 2227 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the two phenyl rings, likely in the range of 7.0-8.0 ppm. A broad singlet for the carboxylic acid proton would also be anticipated, typically downfield (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would provide signals for the carboxylic acid carbonyl carbon (around 165-185 ppm), the nitrile carbon (around 115-125 ppm), the olefinic carbons, and the aromatic carbons.
Applications in Research and Development
2-Cyano-3,3-diphenylacrylic acid serves as a versatile molecule in several areas of scientific inquiry.
-
Metabolomics: As the primary metabolite of the widely used sunscreen agent Octocrylene, it is a crucial analyte in studies assessing human exposure to and metabolism of this UV filter.[7][8]
-
Cosmetic Science: Its structural similarity to UV-absorbing compounds makes it a subject of interest in the development of new photoprotective agents.[1]
-
Materials Science: The electron-accepting nature of the cyanoacrylic acid moiety makes it a valuable building block for the synthesis of organic dyes used in dye-sensitized solar cells.[2]
-
Drug Discovery: The cyano-substituted acrylic acid scaffold is present in various biologically active molecules, suggesting potential for its use as a synthon in medicinal chemistry.
Conclusion
2-Cyano-3,3-diphenylacrylic acid is a molecule with a rich array of physicochemical properties stemming from its unique chemical structure. While a complete experimental dataset for the parent acid is not yet fully available in the public domain, a solid understanding can be built from the extensive knowledge of its derivatives and its role as a key metabolite. This technical guide has synthesized the available information on its identity, synthesis, and known characteristics to provide a valuable resource for researchers and professionals. Further experimental characterization of this compound will undoubtedly open new avenues for its application in science and technology.
References
-
MDPI. Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. Available from: [Link]
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available from: [Link]
-
National Institutes of Health. Next Generation Risk Assessment to Address Disease-Related Vulnerability—A Proof of Concept for the Sunscreen Octocrylene. Available from: [Link]
-
ResearchGate. Conformational Analysis and Electronic Properties of 2-Cyano-3-(thiophen-2-yl) acrylic Acid in Sensitizers for Dye-sensitized Solar Cells: A Theoretical Study. Available from: [Link]
-
SERSC. Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Available from: [Link]
-
Ataman Kimya. OCTOCRYLENE. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information Synthesis and Characterisation of Novel Composite Sunscreens Containing both Avobenzone and Octocrylene M. Available from: [Link]
-
mzCloud. 2 Cyano 3 3 diphenylacrylic acid ethyl ester. Available from: [Link]
- Google Patents. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
-
Taylor & Francis Online. Comprehensive review of octocrylene toxicology data and human exposure assessment for personal care products. Available from: [Link]
-
MDPI. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Available from: [Link]
-
PharmaCompass. 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
PubChem. 2-Cyano-3,3-diphenyl-2-propenoic acid | C16H11NO2 | CID 9837816. Available from: [Link]
-
SpringerLink. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure. Available from: [Link]
-
ResearchGate. Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives | Request PDF. Available from: [Link]
-
SpectraBase. 2-cyano-3,3-diphenylacrylic acid, ethyl ester. Available from: [Link]
Sources
- 1. 2-Cyano-3,3-diphenylacrylic acid, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Cyano-3,3-diphenylacrylic Acid | Research Chemical [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]
- 5. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]
- 6. 2-シアノ-3,3-ジフェニルアクリル酸2-エチルヘキシル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Next Generation Risk Assessment to Address Disease-Related Vulnerability—A Proof of Concept for the Sunscreen Octocrylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
